4-Chloro-3-fluorophenol
Overview
Description
4-Chloro-3-fluorophenol is a compound that is hydroxylated at both ortho positions to yield different products1. It appears as a white to light yellow crystalline solid2.
Synthesis Analysis
4-Chloro-3-fluorophenol has been used in the synthesis of 4-chloro-3-fluoro catechol1. A practical synthetic route to regorafenib, a target compound, was obtained via a 10-step synthesis starting from 2-picolinic acid, 4-chloro-3-(trifluoromethyl)aniline, and 3-fluorophenol3. Another synthesis method involves the use of 4-Chloro-3-fluorobenzeneboronic acid4.
Molecular Structure Analysis
The molecular formula of 4-Chloro-3-fluorophenol is C6H4ClFO. It has an average mass of 146.547 Da and a monoisotopic mass of 145.993469 Da5.Chemical Reactions Analysis
The compound is hydroxylated at both ortho positions to yield different products6.
Physical And Chemical Properties Analysis
4-Chloro-3-fluorophenol has a density of 1.408 g/cm3. Its melting point is 54-56 °C (lit.), and its boiling point is 84 °C/44 mm Hg (lit.)2.Scientific Research Applications
Reductive Dechlorination
A sulfidogenic consortium enriched from estuarine sediment utilized 4-chlorophenol, including derivatives like 4-chloro-3-fluorophenol, as a sole carbon and energy source. This process involves reductive dechlorination, resulting in the accumulation of 3-fluorophenol. It is significant in understanding the biodegradation of chlorinated phenols in sulfate-reducing environments (Häggblom, 1998).
Spectroscopy and Molecular Structure Analysis
Spectroscopic analysis of 4-chloro-3-fluorophenol has provided insights into its molecular structure and behavior. Techniques like two-colour resonant two-photon ionisation and mass-analysed threshold ionisation were used to investigate its electronic transition energies and vibrational patterns, enhancing our understanding of its chemical properties (Shivatare & Tzeng, 2014).
High-Pressure and Low-Temperature Crystal Structures
Research on the crystal structures of phenols, including 4-chloro-3-fluorophenol, under extreme conditions like high pressure and low temperature, has expanded our knowledge of their physical properties and behavior under different environmental conditions. This work is crucial for understanding the material properties of these compounds (Oswald et al., 2005).
Environmental Fate and Transformation
Studies on the environmental fate of halogenated phenols, such as 4-chloro-3-fluorophenol, have shown their transformation and accumulation in aquatic plants. This research is vital for understanding the environmental impact and the mechanisms of plant-based remediation of these compounds (Tront & Saunders, 2007).
Biotransformation and Biodegradation
Research has also focused on the biotransformation and biodegradation of halophenols, including4-chloro-3-fluorophenol, by various microorganisms. These studies contribute to our understanding of the microbial processes involved in the degradation of these compounds, potentially leading to applications in bioremediation (Coulombel et al., 2011).
Ultrasonic Degradation
Investigations into the ultrasonic degradation of aromatic organic pollutants, including 4-fluorophenol, have shown the potential of ultrasound in mineralizing these compounds. This research is pivotal for developing innovative techniques for environmental remediation and waste management (Goskonda et al., 2002).
Molecular Interactions and Pharmaceuticals
Studies on the molecular interactions and structural properties of derivatives of 1,2,4-triazoles involving 4-fluorophenol are crucial for the pharmaceutical industry. These investigations assist in the development of new drugs and understanding the behavior of these compounds at a molecular level (Shukla et al., 2014).
Industrial Applications
Research into the industrial applications of 4-fluorophenol has shown its importance as a key intermediate in the production of various pharmaceuticals and agrochemicals. This highlights the compound's significance in the industrial sector and its role in the synthesis of complex molecules (Mercier & Youmans, 1996).
Safety And Hazards
4-Chloro-3-fluorophenol is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system789.
Future Directions
The future directions of 4-Chloro-3-fluorophenol are not explicitly mentioned in the search results. However, it has been used in the synthesis of 4-chloro-3-fluoro catechol1, indicating potential applications in chemical synthesis.
Please note that this information is based on available resources and may not be fully comprehensive or up-to-date.
properties
IUPAC Name |
4-chloro-3-fluorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFO/c7-5-2-1-4(9)3-6(5)8/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLHYAEBESNFTCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369148 | |
Record name | 4-Chloro-3-fluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40369148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-fluorophenol | |
CAS RN |
348-60-7 | |
Record name | 4-Chloro-3-fluorophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=348-60-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-3-fluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40369148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Of all NMR-observable isotopes 19F is the one most convenient for studies on the biodegradation of environmental pollutants and especially for fast initial metabolic …
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